4-Methyl-5-pentadecylresorcinol 4-Methyl-5-pentadecylresorcinol
Brand Name: Vulcanchem
CAS No.: 16737-83-0
VCID: VC21020648
InChI: InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)18-22(24)19(20)2/h17-18,23-24H,3-16H2,1-2H3
SMILES: CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C
Molecular Formula: C22H38O2
Molecular Weight: 334.5 g/mol

4-Methyl-5-pentadecylresorcinol

CAS No.: 16737-83-0

Cat. No.: VC21020648

Molecular Formula: C22H38O2

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-pentadecylresorcinol - 16737-83-0

Specification

CAS No. 16737-83-0
Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
IUPAC Name 4-methyl-5-pentadecylbenzene-1,3-diol
Standard InChI InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)18-22(24)19(20)2/h17-18,23-24H,3-16H2,1-2H3
Standard InChI Key CRYTZHPAQMYMOJ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C
Canonical SMILES CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C

Introduction

Chemical Structure and Identification

4-Methyl-5-pentadecylresorcinol (CAS No. 16737-83-0) is an organic compound with the molecular formula C₂₂H₃₈O₂ and a molecular weight of 334.54 g/mol . It consists of a benzene ring with two hydroxyl groups at positions 1 and 3, a methyl group at position 4, and a 15-carbon alkyl chain (pentadecyl) at position 5. The compound is also known by several synonyms including 4-Methyl-5-pentadecyl-1,3-benzenediol and 1,3-Benzenediol, 4-methyl-5-pentadecyl- .

Structural Identification Parameters

The compound can be identified using various chemical identification parameters as shown in Table 1.

Table 1: Chemical Identification Parameters of 4-Methyl-5-pentadecylresorcinol

ParameterValue
CAS Number16737-83-0
Molecular FormulaC₂₂H₃₈O₂
Molecular Weight334.54 g/mol
IUPAC Name4-methyl-5-pentadecylbenzene-1,3-diol
InChIInChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)18-22(24)19(20)2/h17-18,23-24H,3-16H2,1-2H3
InChIKeyCRYTZHPAQMYMOJ-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C
European Community (EC) Number240-801-4
PubChem CID85585

Physical and Chemical Properties

4-Methyl-5-pentadecylresorcinol possesses specific physicochemical properties that determine its behavior in various chemical and biological systems. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of 4-Methyl-5-pentadecylresorcinol

PropertyValueMethod
Physical StateSolid-
Boiling Point463.1±25.0 °CPredicted
Density0.955±0.06 g/cm³Predicted
pKa10.17±0.23Predicted
SolubilitySoluble in organic solvents, poorly soluble in water-
Log PHighly hydrophobic (estimated >7)Based on similar compounds

The compound's highly hydrophobic nature, due to its long alkyl chain, contributes significantly to its biological activities and influences its interactions with cellular components, particularly membranes .

Synthesis Methods

Several approaches have been developed for the synthesis of alkylresorcinols, including 4-methyl-5-pentadecylresorcinol. The methods primarily focus on forming the carbon-carbon bond between the aromatic ring and the alkyl chain.

Alternative Synthesis Approaches

Alternative approaches include:

  • Grignard or alkyllithium techniques starting from 3,5-dimethoxybenzaldehyde, although these methods typically give variable yields (18-48%) .

  • Aromatization of cyclohexane derivatives, which has been used for shorter chain alkylresorcinols (<C₁₅).

  • Polyketide synthase-mediated biosynthesis, which involves the condensation of fatty acyl-CoAs with multiple C₂ units from malonyl-CoA, followed by cyclization of the resulting tetraketide intermediates .

Biological Activities and Applications

While specific research on 4-methyl-5-pentadecylresorcinol is limited in the available literature, its structural similarity to other alkylresorcinols suggests comparable biological activities. Structurally related compounds such as 5-pentadecylresorcinol have demonstrated various biological activities that may provide insights into potential applications of 4-methyl-5-pentadecylresorcinol.

Antimicrobial Properties

Alkylresorcinols with long alkyl chains, including those with pentadecyl substituents, have shown antimicrobial activities against various microorganisms. For instance, 5-pentadecylresorcinol is inhibitory to ascomycetes such as Candida albicans and Saccharomyces cerevisiae . The mechanism of action appears to involve disruption of cellular membranes due to the compound's amphiphilic nature, with the hydrophobic alkyl chain partitioning into membrane lipids and disrupting their organization.

Cytotoxic and Anticancer Activities

Structural analogues of 4-methyl-5-pentadecylresorcinol have demonstrated cytotoxic properties against various cancer cell lines. 5-pentadecylresorcinol (also known as cardol or adipostatin A) has shown toxicity to fibroblast tumor cells (KB) and exhibits anticancer properties . These activities suggest potential applications in cancer research and therapy.

Enzyme Inhibition

Related alkylresorcinols function as inhibitors of various enzymes. For example, 5-pentadecylresorcinol acts as an inhibitor of glycerol-3-phosphate dehydrogenase and can prevent the accumulation of triglycerides in fibroblast cells (3T3-L1) . This suggests potential applications in metabolic disorders.

Other Biological Activities

Additional biological activities observed in structurally related compounds include:

  • Larvicidal activity against Aedes aegypti

  • Antioxidant properties at low concentrations

  • Potential roles in modulating stress responses

Mechanism of Action

The biological activities of 4-methyl-5-pentadecylresorcinol and related compounds are primarily attributed to their amphiphilic structure, consisting of a hydrophilic resorcinol head group and a hydrophobic alkyl chain.

Membrane Interactions

The long pentadecyl chain can insert into biological membranes, disrupting their structural integrity and fluidity. Compounds with log P values greater than 1.95 (which would include 4-methyl-5-pentadecylresorcinol) partition into hydrophobic domains of plasma membranes and proteins .

Chaotropicity-Mediated Mechanisms

Highly hydrophobic compounds like 4-methyl-5-pentadecylresorcinol can act as cellular stressors through chaotropicity-mediated mechanisms. They entropically disorder biomacromolecules, potentially affecting all types of cellular components . This non-specific mechanism contributes to their broad spectrum of biological activities.

Oxidative Stress Induction

Research Challenges and Future Perspectives

Research on 4-methyl-5-pentadecylresorcinol faces several challenges and opportunities for future investigation:

Synthesis Optimization

While various methods exist for synthesizing alkylresorcinols, there is room for optimization to improve yields and reduce environmental impact. Microwave-assisted reactions represent a promising direction, but further refinement of reaction conditions could enhance efficiency .

Structure-Activity Relationships

Systematic studies comparing the biological activities of 4-methyl-5-pentadecylresorcinol with its isomers (e.g., 2-methyl-5-pentadecylresorcinol) and other alkylresorcinols could provide valuable insights into structure-activity relationships. Such studies would help identify the optimal structural features for specific biological activities.

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